4-(Bromomethyl)-3-chlorobenzoic acid
Description
Overview of Substituted Benzoic Acids in Organic Synthesis and Medicinal Chemistry
Substituted benzoic acids are fundamental building blocks in the synthesis of a wide array of more complex molecules. The carboxylic acid group provides a reactive handle for a variety of chemical transformations, including esterification, amidation, and reduction. The substituents on the aromatic ring, in turn, influence the electronic properties and steric environment of the molecule, thereby modulating its reactivity and physical characteristics.
In medicinal chemistry, the benzoic acid moiety is a common feature in many pharmaceutical agents. researcher.life Its ability to participate in hydrogen bonding and other non-covalent interactions makes it a valuable component for binding to biological targets such as enzymes and receptors. jocpr.com The substitution pattern on the aromatic ring can be fine-tuned to optimize a drug's efficacy, selectivity, and pharmacokinetic properties. jocpr.com
Significance of Halogenated Aromatic Compounds as Versatile Building Blocks
The introduction of halogen atoms onto an aromatic ring significantly expands its synthetic versatility. researchgate.net Halogens can serve as leaving groups in cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. This allows for the construction of complex molecular architectures from simpler, halogenated precursors. nih.gov
Furthermore, the presence of halogens, particularly fluorine and chlorine, can profoundly impact the biological activity of a molecule. bldpharm.com Halogenation can alter a compound's lipophilicity, metabolic stability, and binding affinity for its target, often leading to improved therapeutic properties. nih.gov As of 2019, over 250 FDA-approved drugs contained a chlorine atom, highlighting the importance of this element in drug design. bldpharm.com
Positioning of 4-(Bromomethyl)-3-chlorobenzoic Acid within Functionalized Aromatic Scaffolds
This compound is a bifunctional aromatic scaffold, possessing three distinct reactive sites: the carboxylic acid group, the benzylic bromide, and the chlorinated aromatic ring. This trifecta of functionality makes it a highly versatile intermediate in multi-step organic synthesis.
A key synthetic route to this compound involves the radical bromination of 3-chloro-4-methylbenzoic acid using a reagent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like 2,2'-azobis(isobutyronitrile) (AIBN). ambeed.com
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 467442-07-5 |
| Molecular Formula | C₈H₆BrClO₂ |
| Molecular Weight | 249.49 g/mol |
| Appearance | Solid |
| Storage Temperature | 2-8°C, under inert atmosphere |
Data sourced from BLD Pharm. merckmillipore.com
Research Trajectories and Academic Relevance of the Compound Class
The academic and industrial interest in halogenated benzoic acid derivatives, including this compound, is driven by their potential as precursors to novel therapeutic agents and functional materials. Research is ongoing to develop new synthetic methods for their preparation and to explore their utility in the construction of complex molecular targets.
One area of active investigation is the use of bromomethyl-substituted scaffolds in the development of "pilicides," which are anti-virulence compounds that target bacterial pili formation. nih.govnih.gov By using the bromomethyl group as a handle for further functionalization, researchers can create libraries of related compounds to probe structure-activity relationships and identify more potent drug candidates. nih.gov
The broader class of functionalized aromatic scaffolds is central to modern medicinal chemistry. nih.govacs.org The ability to systematically modify different parts of the molecule allows for the optimization of its properties in a rational manner. nih.gov As the demand for new and improved pharmaceuticals and materials continues to grow, the importance of versatile building blocks like this compound is likely to increase.
Structure
3D Structure
Properties
IUPAC Name |
4-(bromomethyl)-3-chlorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c9-4-6-2-1-5(8(11)12)3-7(6)10/h1-3H,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKWHRILDXJHEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)Cl)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30620215 | |
| Record name | 4-(Bromomethyl)-3-chlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30620215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
467442-07-5 | |
| Record name | 4-(Bromomethyl)-3-chlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30620215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 4 Bromomethyl 3 Chlorobenzoic Acid
Strategies for Constructing the Chlorinated Benzoic Acid Precursor
The initial and critical phase in the synthesis of 4-(bromomethyl)-3-chlorobenzoic acid is the formation of its precursor, 3-chloro-4-methylbenzoic acid. This process involves the introduction of a chlorine atom onto the aromatic ring of 4-methylbenzoic acid (p-toluic acid) in a regioselective manner.
Regioselective Introduction of the Chlorine Substituent onto the Aromatic Ring
The introduction of a chlorine atom at the C-3 position of the p-toluic acid ring is a challenging yet crucial step. The methyl (-CH₃) group is an ortho-, para-directing activator, while the carboxylic acid (-COOH) group is a meta-directing deactivator. This conflicting directing effect necessitates carefully chosen reaction conditions to favor the desired 3-chloro isomer.
Direct chlorination of p-toluic acid is often complicated by the formation of multiple isomers. However, research has shown that chlorination of the corresponding acid chloride can provide better regioselectivity. In a patented process, 4-methylbenzoyl chloride was heated with ferric(III) chloride as a Lewis acid catalyst in the presence of chlorine gas, yielding primarily 3-chloro-4-methylbenzoyl chloride. stackexchange.com This method demonstrates that modification of the carboxyl group can effectively steer the chlorination to the desired position.
Another approach involves the chlorination of p-toluic acid esters. The direct nuclear chlorination of alkyl benzene (B151609) carboxylic acids is generally not feasible under standard conditions. googleapis.com However, it has been found that esters of alkyl benzene monocarboxylic acids can be chlorinated exclusively on the aromatic nucleus in the presence of a nuclear chlorination catalyst like iron(III) chloride or aluminum chloride, while excluding light. googleapis.com This method prevents chlorination of the alkyl side chain.
The choice of solvent and catalyst is paramount in achieving high regioselectivity. For instance, the chlorination of 4-acetylaminobenzoic acid followed by saponification has been used to produce 4-amino-3,5-dichlorobenzoic acid, showcasing how protecting groups can direct halogenation. researchgate.net While not directly applicable to 3-chloro-4-methylbenzoic acid, this highlights the strategic use of functional group manipulation in aromatic substitution.
Synthesis of Methylated Chlorobenzoic Acid Scaffolds
A common route to 3-chloro-4-methylbenzoic acid starts from p-toluic acid. chemdad.comwikipedia.org As mentioned, direct chlorination can be problematic. A more controlled synthesis involves the chlorination of 4-methylbenzoyl chloride, which is then hydrolyzed to the desired acid. stackexchange.com This two-step process allows for better control over the regiochemistry of the chlorination reaction.
Alternative starting materials can also be employed. For instance, 2-chloro-p-cymene can be partially oxidized with nitric acid to yield 3-chloro-4-methylbenzoic acid. googleapis.com This method, however, may involve harsh conditions and the formation of byproducts.
The table below summarizes some of the synthetic routes to 3-chloro-4-methylbenzoic acid.
| Starting Material | Reagents | Key Conditions | Product | Reference |
| 4-Methylbenzoyl chloride | Cl₂, FeCl₃ | 50-55°C, 22h | 3-Chloro-4-methylbenzoyl chloride | stackexchange.com |
| p-Toluic acid methyl ester | Cl₂, FeCl₃/AlCl₃ | 20-50°C, exclusion of light | Methyl 3-chloro-4-methylbenzoate | googleapis.com |
| 2-Chloro-p-cymene | Nitric acid | Oxidation | 3-Chloro-4-methylbenzoic acid | googleapis.com |
| 4-Acetylaminobenzoic acid | Chlorinating agent, then hydrolysis | N/A | 4-Amino-3,5-dichlorobenzoic acid (related synthesis) | researchgate.net |
Mechanistic Investigations and Optimization of Selective Benzylic Bromination
Once the 3-chloro-4-methylbenzoic acid scaffold is in hand, the next critical step is the selective bromination of the benzylic methyl group to form this compound. This transformation is typically achieved through a free-radical chain reaction.
Free-Radical Initiated Side-Chain Bromination (e.g., N-Bromosuccinimide-Mediated Processes)
The Wohl-Ziegler bromination, which utilizes N-bromosuccinimide (NBS) as a brominating agent, is the most common method for benzylic bromination. mychemblog.comorganic-chemistry.org This reaction proceeds via a free-radical chain mechanism. mychemblog.comnumberanalytics.com The process is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating or irradiation. mychemblog.comnumberanalytics.com
The resulting radical abstracts a hydrogen atom from the benzylic position of 3-chloro-4-methylbenzoic acid, forming a resonance-stabilized benzylic radical. organic-chemistry.orglibretexts.org This radical then reacts with a bromine source, typically molecular bromine (Br₂) generated in situ from the reaction of NBS with hydrogen bromide (HBr), to yield the desired this compound and a bromine radical, which propagates the chain reaction. mychemblog.comorganic-chemistry.orgchadsprep.com The use of NBS is advantageous as it maintains a low, steady concentration of Br₂, which helps to minimize side reactions such as electrophilic addition to the aromatic ring. organic-chemistry.orglibretexts.org
Initiation: A radical initiator decomposes to form initial radicals.
Propagation: A bromine radical abstracts a benzylic hydrogen, and the resulting benzylic radical reacts with Br₂.
Termination: Radicals combine to end the chain reaction.
Impact of Reaction Conditions and Initiators on Yield and Selectivity
The yield and selectivity of the benzylic bromination are highly dependent on the reaction conditions. Key factors include the choice of solvent, initiator, and reaction temperature.
Solvent: Carbon tetrachloride (CCl₄) has traditionally been the solvent of choice for NBS brominations because NBS is sparingly soluble in it, which helps maintain a low bromine concentration. organic-chemistry.org However, due to its toxicity and environmental concerns, alternative solvents such as chlorobenzene (B131634), acetonitrile (B52724), and dichloromethane (B109758) have been investigated. organic-chemistry.orggla.ac.ukacs.org Polar solvents have been shown to increase the reaction rate compared to apolar ones. researchgate.net
Initiator: The choice of radical initiator is crucial for controlling the reaction. Common initiators include AIBN and benzoyl peroxide, which are activated by heat, or photochemical initiation using UV light. mychemblog.comorganic-chemistry.orgnumberanalytics.com The initiator's decomposition rate at a given temperature affects the concentration of radicals and thus the reaction rate. In some cases, visible-light photoredox catalysis has been employed to activate NBS under milder conditions. nih.govalfa-chemistry.com
Temperature: The reaction is typically carried out at the reflux temperature of the solvent to ensure the decomposition of the thermal initiator and to drive the reaction forward. mychemblog.com However, precise temperature control is necessary to prevent unwanted side reactions. researchgate.net
The following table outlines typical reaction conditions for the benzylic bromination of toluic acid derivatives.
| Substrate | Brominating Agent | Initiator | Solvent | Conditions | Product | Reference |
| 4-Methylbenzoic acid | N-Bromosuccinimide | Benzoyl peroxide | Chlorobenzene | Reflux, 1 hour | 4-(Bromomethyl)benzoic acid | ysu.edu |
| 4-Methylbenzoic acid | Bromine | Heat | Nitrobenzene | 180°C, 45 min | 4-(Bromomethyl)benzoic acid | tsijournals.com |
| Methyl 4-chloro-3-methylbenzoate | N-Bromosuccinimide | AIBN | Carbon tetrachloride | 80°C, 16 hours | Methyl 3-(bromomethyl)-4-chlorobenzoate | chemicalbook.com |
| 2,6,7-trimethyl-N(3)-pivaloyloxymethylquinazolinone | N-Bromosuccinimide | Photo-initiation | Dichloromethane | N/A | 6-bromomethyl-2,7-dimethyl-N(3)-pivaloyloxymethylquinazolinone | gla.ac.uk |
Considerations for Electron-Withdrawing Groups in Bromomethylation
The presence of electron-withdrawing groups (EWGs) on the aromatic ring, such as the chloro (-Cl) and carboxylic acid (-COOH) groups in the target molecule, significantly influences the benzylic bromination reaction. EWGs deactivate the benzene ring, making it less susceptible to electrophilic attack. studymind.co.ukdummies.com More importantly, they destabilize the benzylic radical intermediate formed during the free-radical bromination process.
The carboxyl group and the chlorine atom both exert an electron-withdrawing inductive effect, which retards the rate of benzylic hydrogen abstraction by the bromine radical. researchgate.net This is because the stability of the benzylic radical is crucial for the reaction to proceed efficiently. Resonance stabilization of the benzylic radical is a key driving force for the reaction, and EWGs diminish this stabilization. libretexts.org
Therefore, the synthesis of this compound requires carefully optimized conditions to overcome the deactivating effect of the chloro and carboxyl substituents. This may involve using more reactive initiators, higher temperatures, or longer reaction times to achieve a satisfactory yield. The electronic effects of substituents play a critical role in determining the feasibility and outcome of benzylic bromination reactions.
Convergent and Linear Synthesis Pathways for Target Compound Assembly
The assembly of this compound can be approached through several synthetic strategies, primarily falling under the category of linear synthesis, where a single starting material is sequentially modified. lumenlearning.comrroij.com Convergent synthesis, which involves preparing separate molecular fragments before combining them, is generally more suited for larger, more complex molecules. lumenlearning.comrroij.com
Linear Synthesis Pathways
Linear synthesis represents the most direct approach to this compound, typically starting from 3-chloro-4-methylbenzoic acid.
Route 1: Direct Radical Bromination
The most straightforward linear pathway is the direct side-chain bromination of 3-chloro-4-methylbenzoic acid. This reaction proceeds via a free-radical mechanism.
Reaction Scheme: The methyl group of 3-chloro-4-methylbenzoic acid is converted to a bromomethyl group using a brominating agent and a radical initiator.
Reagents and Conditions: Commonly, N-Bromosuccinimide (NBS) is used as the bromine source in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). ysu.eduijcea.org The reaction is typically conducted in a non-polar solvent like carbon tetrachloride or chlorobenzene under reflux or exposure to UV light to facilitate radical formation. ysu.edugoogle.com The presence of electron-withdrawing groups, such as the chlorine atom and the carboxylic acid group on the aromatic ring, can hinder the reaction, potentially requiring longer reaction times or more forceful conditions to achieve satisfactory yields. google.com
Route 2: Esterification-Bromination-Hydrolysis Sequence
To circumvent the deactivating effect of the carboxylic acid group on the radical bromination step, a multi-step linear sequence involving protection of the carboxyl group is often employed. This pathway generally offers improved yields and purity.
Esterification: The starting material, 3-chloro-4-methylbenzoic acid, is first converted to its corresponding ester, typically methyl 3-chloro-4-methylbenzoate. This is achieved by reacting the acid with an alcohol, such as methanol (B129727), in the presence of a strong acid catalyst like concentrated sulfuric acid or by bubbling dry hydrogen chloride gas through the methanolic solution. chemicalbook.comtsijournals.com
Radical Bromination of the Ester: The resulting ester, methyl 3-chloro-4-methylbenzoate, undergoes side-chain bromination. The ester group is less deactivating than a carboxylic acid, facilitating a more efficient reaction with NBS and a radical initiator to produce methyl 4-(bromomethyl)-3-chlorobenzoate. google.comnih.gov This type of transformation has been reported with high yields for structurally similar compounds. google.com
Hydrolysis (Saponification): The final step is the hydrolysis of the ester group back to a carboxylic acid. This is typically accomplished through saponification, where the ester is treated with an aqueous base like sodium hydroxide (B78521) (NaOH), followed by acidification with a strong acid (e.g., HCl) to precipitate the final product, this compound.
Interactive Data Table: Comparison of Linear Synthesis Pathways
| Pathway | Starting Material | Key Reagents | Intermediate(s) | Key Findings & Considerations | Reference(s) |
| Direct Bromination | 3-Chloro-4-methylbenzoic acid | N-Bromosuccinimide (NBS), Benzoyl Peroxide | None | A direct one-step process. Yields can be compromised by the deactivating effects of the chloro and carboxyl groups on the ring. | ysu.edu, google.com, ijcea.org |
| Esterification-Bromination-Hydrolysis | 3-Chloro-4-methylbenzoic acid | 1. MeOH, H₂SO₄2. NBS, Benzoyl Peroxide3. NaOH, then HCl | Methyl 3-chloro-4-methylbenzoate;Methyl 4-(bromomethyl)-3-chlorobenzoate | A multi-step process that often leads to higher overall yields and purity by avoiding side reactions. The ester intermediate is more amenable to radical bromination. | chemicalbook.com, tsijournals.com, google.com, |
Purification Strategies for Substituted Bromomethylbenzoic Acids
The purification of the final product, this compound, and its intermediates is essential to remove unreacted starting materials, reagents, and byproducts. Several standard laboratory techniques are employed, often in combination, to achieve high purity.
Recrystallization
Recrystallization is the most common method for purifying solid organic compounds like substituted benzoic acids. ma.edu The principle relies on the difference in solubility of the desired compound and impurities in a particular solvent at different temperatures. ma.edu
Procedure: The crude product is dissolved in a minimum amount of a suitable hot solvent. The hot solution is often filtered to remove any insoluble impurities. As the solution cools slowly, the solubility of the target compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the solvent (mother liquor). ma.edu
Solvent Selection: The choice of solvent is critical. For benzoic acid derivatives, solvents such as ethyl acetate (B1210297), ethanol (B145695), or mixtures including water are frequently used. ysu.edugoogle.comtsijournals.com For instance, crude 4-(bromomethyl)benzoic acid can be recrystallized from ethyl acetate or ethanol to yield a purified solid. ysu.edutsijournals.com
Washing and Liquid-Liquid Extraction
Workup procedures involving washing and extraction are crucial for removing specific types of impurities before final purification by recrystallization.
Aqueous Washing: Following reactions using NBS, the crude product is often washed with water to remove the water-soluble byproduct, succinimide. ysu.edu
Acid-Base Extraction: This technique is highly effective for separating carboxylic acids from neutral or basic impurities. The crude mixture is dissolved in an organic solvent (e.g., ethyl acetate), and the solution is extracted with a weak aqueous base like sodium bicarbonate. The acidic product reacts to form a water-soluble carboxylate salt and moves into the aqueous layer. The layers are separated, and the aqueous layer containing the product is then re-acidified with a mineral acid (e.g., HCl), causing the pure carboxylic acid to precipitate out of the solution, after which it can be collected by filtration. chemicalbook.com
Chromatography
When recrystallization is ineffective at removing impurities with similar solubility profiles, or when very high purity is required, chromatographic methods are used. nih.gov
Column Chromatography: The crude product can be purified by passing it through a column of silica (B1680970) gel, using a suitable solvent system (eluent) to separate the components based on their differential adsorption to the stationary phase.
High-Performance Liquid Chromatography (HPLC): For analytical assessment of purity or for preparative purification of small quantities, reversed-phase HPLC is a powerful tool. Because the target molecule is an acid, an ion-suppressing mobile phase, such as a buffered mixture of water and acetonitrile or methanol, is often used to ensure good peak shape and separation. nih.gov
Thin-Layer Chromatography (TLC): TLC is primarily used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography, rather than for large-scale purification. chemicalbook.com
Interactive Data Table: Summary of Purification Techniques
| Technique | Principle of Separation | Types of Impurities Removed | Key Operational Details | Reference(s) |
| Recrystallization | Differential solubility in a solvent at varying temperatures. | Soluble and insoluble impurities. | Dissolve crude solid in minimal hot solvent, cool slowly to form crystals. | ysu.eduma.edu |
| Acid-Base Extraction | Differential solubility in acidic/basic aqueous solutions based on pKa. | Neutral and basic organic impurities. | Dissolve in organic solvent, extract with aqueous base, separate layers, re-acidify aqueous layer to precipitate the pure acid. | chemicalbook.com |
| Washing | Solubility of byproducts in a wash solvent (e.g., water). | Water-soluble byproducts (e.g., succinimide). | Rinsing the crude product or its organic solution with water or other solvents. | ysu.edu |
| Column Chromatography | Differential adsorption onto a solid stationary phase (e.g., silica gel). | Compounds with different polarities. | Elution with a solvent system of appropriate polarity. | nih.gov |
| HPLC | Partitioning between a liquid mobile phase and a solid stationary phase. | Closely related structural analogues and other impurities. | Typically reversed-phase with an ion-suppressing mobile phase for acidic compounds. | nih.gov |
Chemical Reactivity and Mechanistic Studies of 4 Bromomethyl 3 Chlorobenzoic Acid
Reactivity Profile of the Benzylic Bromide Moiety
The benzylic position of 4-(bromomethyl)-3-chlorobenzoic acid is a focal point of its chemical reactivity. The proximity of the aromatic ring allows for the stabilization of reactive intermediates, whether they are carbocations in ionic pathways or radicals in free-radical pathways. This stabilization lowers the activation energy for reactions occurring at the benzylic carbon, making the bromine atom an excellent leaving group in substitution reactions and the benzylic hydrogens susceptible to abstraction in radical processes. Consequently, the bromomethyl group readily participates in a variety of transformations, including nucleophilic substitutions and radical reactions.
The benzylic bromide in this compound is highly susceptible to nucleophilic attack. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism, given that it is a primary halide. However, the potential for resonance stabilization of a benzylic carbocation means that an SN1 pathway can also be accessible under appropriate conditions. In these reactions, a nucleophile replaces the bromide ion, which serves as the leaving group, leading to the formation of a new carbon-nucleophile bond.
Nitrogen-containing nucleophiles, such as primary, secondary, and tertiary amines, readily react with the benzylic bromide of this compound. Primary and secondary amines undergo alkylation at the benzylic position to yield the corresponding secondary and tertiary amines, respectively. Tertiary amines react to form quaternary ammonium (B1175870) salts (see Section 3.1.1.4). While amides are weaker nucleophiles, they can also displace the benzylic bromide under suitable conditions, such as in the presence of a base. The reaction of aryl halides with amines, often facilitated by copper or palladium catalysts, is a well-established method in organic synthesis, and similar principles of nucleophilic attack apply at the highly reactive benzylic position.
| Nucleophile | Product Type | General Reaction |
| Primary Amine (R-NH₂) | Secondary Amine | Ar-CH₂Br + R-NH₂ → Ar-CH₂-NH-R + HBr |
| Secondary Amine (R₂NH) | Tertiary Amine | Ar-CH₂Br + R₂NH → Ar-CH₂-NR₂ + HBr |
| Amide (R-CONH₂) | N-Alkylated Amide | Ar-CH₂Br + R-CONH₂ → Ar-CH₂-NH-COR + HBr |
Ar represents the 3-chloro-4-(carboxy)phenyl group.
Oxygen-based nucleophiles effectively displace the benzylic bromide to form new carbon-oxygen bonds. For instance, in the presence of a base like potassium hydroxide (B78521), alcohols are converted to their more nucleophilic alkoxide counterparts, which then react to form ethers. A specific example is the treatment of 4-bromomethylbenzoic acid with a methanolic solution of KOH to produce 4-methoxymethylbenzoic acid via an SN2 mechanism. Similarly, carboxylate anions, generated from carboxylic acids, can act as nucleophiles to produce esters. Phenols, particularly as their more reactive phenoxide salts, react to yield aryl ethers.
| Nucleophile | Product Type | General Reaction |
| Alcohol/Alkoxide (R-OH/R-O⁻) | Ether | Ar-CH₂Br + R-O⁻ → Ar-CH₂-O-R + Br⁻ |
| Carboxylate (R-COO⁻) | Ester | Ar-CH₂Br + R-COO⁻ → Ar-CH₂-O-COR + Br⁻ |
| Phenol/Phenoxide (Ph-OH/Ph-O⁻) | Phenyl Ether | Ar-CH₂Br + Ph-O⁻ → Ar-CH₂-O-Ph + Br⁻ |
Ar represents the 3-chloro-4-(carboxy)phenyl group.
Thiols and their corresponding thiolate anions are potent nucleophiles that readily react with benzylic halides. The reaction of this compound with a thiol (R-SH) or a thiolate (R-S⁻) results in the formation of a stable thioether, also known as a sulfide. This transformation is a common and efficient method for creating carbon-sulfur bonds.
| Nucleophile | Product Type | General Reaction |
| Thiol/Thiolate (R-SH/R-S⁻) | Thioether (Sulfide) | Ar-CH₂Br + R-S⁻ → Ar-CH₂-S-R + Br⁻ |
Ar represents the 3-chloro-4-(carboxy)phenyl group.
The reaction of the benzylic bromide with tertiary amines or phosphines is a synthetically important process for generating quaternary salts.
Quaternary Ammonium Salts (QACs): Tertiary amines react with this compound in a straightforward alkylation reaction to produce quaternary ammonium salts. These compounds, which possess a permanently positively charged nitrogen atom, have a wide range of applications, including as antimicrobial agents and phase-transfer catalysts.
Quaternary Phosphonium (B103445) Salts: In a similar fashion, phosphines, most commonly triphenylphosphine (B44618) (PPh₃), react with the benzylic bromide to yield quaternary phosphonium salts. This reaction is a standard method for preparing phosphonium salts, which are stable, often crystalline solids. These salts are indispensable precursors to phosphoranes (ylides) for the Wittig reaction, a cornerstone of organic synthesis for converting aldehydes and ketones into alkenes. The reaction of methyl (4-bromomethyl)benzoate, a close structural analog, with triphenylphosphine to produce the corresponding phosphonium salt is a well-documented example.
| Reagent | Salt Type | General Reaction |
| Tertiary Amine (R₃N) | Quaternary Ammonium Salt | Ar-CH₂Br + R₃N → [Ar-CH₂-NR₃]⁺Br⁻ |
| Triphenylphosphine (PPh₃) | Quaternary Phosphonium Salt | Ar-CH₂Br + PPh₃ → [Ar-CH₂-PPh₃]⁺Br⁻ |
Ar represents the 3-chloro-4-(carboxy)phenyl group.
In addition to ionic pathways, the benzylic position is reactive toward free-radical-mediated processes. The key to this reactivity is the formation of a benzylic radical, which is significantly stabilized by resonance. The unpaired electron can be delocalized into the π-electron system of the aromatic ring, spreading the radical character over the benzylic carbon and the ortho and para positions of the ring.
This principle is most commonly exploited in benzylic halogenation reactions. Indeed, this compound is often synthesized from its precursor, 3-chloro-4-methylbenzoic acid, via a free-radical bromination reaction. This is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as light or benzoyl peroxide. The reaction proceeds via a radical chain mechanism where a bromine radical abstracts a hydrogen atom from the benzylic methyl group to form the resonance-stabilized benzylic radical, which then reacts with a bromine source (Br₂ generated from NBS) to form the final product and propagate the chain.
Nucleophilic Substitution Reactions at the Bromomethyl Group
Transformations Involving the Carboxylic Acid Functional Group
The carboxylic acid moiety of this compound readily undergoes reactions typical of this functional group.
Esterification Reactions and Hydrolysis
Esterification of carboxylic acids, such as this compound, is a common transformation. The Fischer esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a standard procedure. For instance, the reaction of 4-chlorobenzoic acid with ethanol (B145695) in the presence of an acid catalyst results in the formation of an ester and water. nagwa.com In this reaction, the alkoxy group from the alcohol replaces the hydroxyl group of the carboxylic acid. nagwa.com Similarly, N-bromosuccinimide (NBS) can catalyze the esterification of various aryl and alkyl carboxylic acids under mild conditions. nih.gov
The reverse reaction, hydrolysis, can be achieved under either acidic or basic conditions. libretexts.org Acid-catalyzed hydrolysis is the reverse of esterification and involves heating the ester with a large excess of water and a strong acid catalyst. libretexts.org Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that yields a carboxylate salt and an alcohol. libretexts.org The rate of hydrolysis can be influenced by substituents on the aromatic ring. nih.govviu.ca
A study on the base-catalyzed hydrolysis of various esters demonstrated that the reaction involves adding the test compound to a mixture of tetrahydrofuran (B95107) and water, followed by the addition of lithium hydroxide. nih.gov The rate of hydrolysis is influenced by both electronic and steric factors. For example, ethyl 2-bromo benzoate (B1203000) shows higher stability than ethyl 4-bromo benzoate, suggesting a competition between the electronic effect of the bromine atom and steric hindrance at the ortho position. nih.gov
Table 1: Conditions for Esterification and Hydrolysis
| Reaction | Reagents and Conditions | Products |
|---|---|---|
| Esterification | ||
| Fischer Esterification | Alcohol, Acid Catalyst, Heat | Ester, Water |
| NBS Catalyzed | Alcohol, N-bromosuccinimide | Ester |
| Example: | Methanol (B129727), Dry HCl gas | Methyl 4-bromo-2-chlorobenzoate chemicalbook.com |
| Hydrolysis | ||
| Acidic Hydrolysis | Excess Water, Strong Acid Catalyst, Heat | Carboxylic Acid, Alcohol |
| Basic Hydrolysis (Saponification) | Base (e.g., NaOH, KOH), Heat | Carboxylate Salt, Alcohol |
Amide Bond Formation and Peptide Coupling Strategies
Amide bond formation is a crucial reaction in organic and medicinal chemistry. luxembourg-bio.comresearchgate.net It typically involves the activation of a carboxylic acid followed by reaction with an amine. luxembourg-bio.comnih.gov A variety of coupling reagents have been developed to facilitate this transformation efficiently and minimize side reactions like epimerization, especially in peptide synthesis. luxembourg-bio.comnih.gov
One approach involves the rapid and strong activation of carboxylic acids. For example, various carboxylic acids can be quickly converted into highly active species using triphosgene, which then react rapidly with amines to form amides in high yields. nih.gov This method has been successfully applied to the synthesis of peptides with minimal racemization. nih.gov Another strategy for amide bond formation in an aqueous solution involves the direct coupling of carboxylate salts with ammonium salts at room temperature using a water-soluble coupling reagent like EDC·HCl. rsc.org This method is advantageous as it tolerates both carboxylate and amine salts. rsc.org Biocatalytic alternatives using Amide Bond Synthetases (ABSs) are also gaining interest as they catalyze both the ATP-dependent adenylation of the carboxylic acid and the subsequent amidation in one pot. nih.gov
Decarboxylative Functionalization Pathways
Decarboxylation of benzoic acids to form aryl radicals offers a pathway for various functionalizations, though it often requires high temperatures or specific catalytic systems. nih.gov The decarboxylation of substituted benzoic acids can be influenced by the nature and position of substituents on the aromatic ring. researchgate.net For instance, the decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution has been studied, revealing a mechanism involving a σ-complex. researchgate.net
Recent advancements have enabled decarboxylative functionalizations under milder conditions. Radical decarboxylation of benzoic acids can be achieved through photoredox catalysis, allowing for reactions with various radical acceptors. nih.govsioc.ac.cnresearchgate.net For example, dual photoredox/nickel catalysis enables the cross-coupling of alkyl carboxylic acids with aryl halides. sioc.ac.cn This method has also been extended to achieve decarboxylative trifluoromethylation of aliphatic carboxylic acids. sioc.ac.cnnih.gov Furthermore, the decarboxylative functionalization of cinnamic acids has been extensively studied, leading to the formation of C-C and C-heteroatom bonds under both metal-catalyzed and metal-free conditions. rsc.org In some cases, decarboxylation can be coupled with other reactions, such as the decarboxylative difluoromethylation of carboxylic acids to introduce CF₂H groups enantioselectively. nih.gov
Reactivity of the Aromatic Halogen (Chlorine)
The chlorine atom on the aromatic ring of this compound is generally less reactive than the benzylic bromide. However, it can participate in nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions under specific conditions.
Nucleophilic Aromatic Substitution (SNAr) on the Chlorinated Phenyl Ring
Nucleophilic aromatic substitution (SNA) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.orgyoutube.com This reaction is typically favored when the aromatic ring is electron-poor, often due to the presence of electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.comnih.gov These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. wikipedia.orgmasterorganicchemistry.com
The reactivity of the leaving group in SNAr reactions often follows the trend F > Cl > Br > I, which is opposite to the trend observed in SN1 and SN2 reactions. youtube.com This is because the rate-determining step is the attack of the nucleophile on the aromatic ring, which is facilitated by the high electronegativity of fluorine. youtube.com
While the carboxylic acid group is an electron-withdrawing group, its meta-directing effect provides less stabilization to the Meisenheimer complex compared to ortho or para substituents. wikipedia.org However, under forcing conditions or with strong nucleophiles, SNAr reactions can still occur. pressbooks.pub For example, chloroarenes bearing electron-withdrawing groups can undergo nucleophilic substitution with indoles and carbazoles in the presence of a base like KOH in DMSO. nih.gov
Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura coupling, Heck, Sonogashira coupling)
The chlorine atom on the aromatic ring can participate in various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. youtube.comnih.gov This reaction is widely used due to its mild reaction conditions and the commercial availability of a wide range of boronic acids and their esters. nih.gov For example, the Suzuki-Miyaura coupling of 4-bromobenzoic acid with phenylboronic acid has been reported. researchgate.net The reaction has been successfully applied to unprotected ortho-bromoanilines, demonstrating its compatibility with various functional groups. nih.gov The efficiency of the Suzuki-Miyaura coupling can be influenced by the choice of catalyst, ligands, and reaction conditions. nih.govrsc.org
The Heck reaction is the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org This reaction is a versatile method for C-C bond formation and has been applied in the synthesis of complex molecules and heterocycles through intramolecular versions of the reaction. wikipedia.orgchim.itorganicreactions.orgorganic-chemistry.orgprinceton.edu
The Sonogashira coupling reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is highly valuable for the synthesis of substituted alkynes. beilstein-journals.org Copper-free Sonogashira coupling protocols have also been developed to overcome issues associated with the copper co-catalyst. nih.govucsb.edu These reactions can be performed under mild conditions, sometimes even in water, and tolerate a variety of functional groups. nih.govucsb.edu
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 4-Aminobenzoic acid |
| 4-Bromo-2-chlorobenzoic acid |
| 4-Bromobenzoic acid |
| 4-Chlorobenzoic acid |
| Amide Bond Synthetases |
| Benzoic acid |
| Cinnamic acid |
| EDC·HCl |
| Ethanol |
| Ethyl 2-bromo benzoate |
| Ethyl 4-bromo benzoate |
| Indole |
| Carbazole |
| Lithium hydroxide |
| Methyl 4-bromo-2-chlorobenzoate |
| N-bromosuccinimide |
| Phenylboronic acid |
| Tetrahydrofuran |
Intramolecular Cyclization and Ring-Closure Strategies Utilizing Multiple Functional Groups
The unique arrangement of a carboxylic acid and a bromomethyl group on the aromatic ring of this compound provides an ideal scaffold for intramolecular cyclization reactions. The proximity of the nucleophilic carboxylate group and the electrophilic benzylic carbon facilitates ring closure to form heterocyclic structures, most notably isochromanone derivatives.
The primary intramolecular reaction is a halolactonization, where the carboxylic acid, upon deprotonation by a base, acts as an internal nucleophile. It attacks the carbon of the bromomethyl group in an intramolecular SN2 reaction, displacing the bromide ion and forming a new carbon-oxygen bond. This process results in the formation of a six-membered lactone (a cyclic ester). Specifically, the cyclization of this compound is expected to yield 7-chloro-3-isochromanone. This type of reaction is a well-established method for synthesizing the isochromanone core. epo.org
The general mechanism proceeds as follows:
Deprotonation: A suitable base, typically a mild, non-nucleophilic one like potassium bicarbonate, deprotonates the carboxylic acid to form the corresponding carboxylate anion. chemicalbook.com
Intramolecular Nucleophilic Attack: The negatively charged carboxylate attacks the adjacent benzylic carbon.
Displacement: The bromide ion, a good leaving group, is displaced, leading to the formation of the stable, six-membered heterocyclic ring.
This synthetic strategy is advantageous as it allows for the construction of complex fused ring systems from relatively simple, functionalized aromatic precursors. rsc.org The conditions for such cyclizations are generally mild, often requiring only gentle heating in a suitable solvent. chemicalbook.com The use of catalysts, such as potassium iodide, has been shown to accelerate similar ring-closure reactions.
| Reactant | Key Functional Groups | Typical Reagents | Primary Product | Reaction Type |
|---|---|---|---|---|
| This compound | Carboxylic Acid (-COOH), Benzylic Bromide (-CH₂Br) | Base (e.g., KHCO₃, K₂CO₃) | 7-Chloro-3-isochromanone | Intramolecular S_N2 / Halolactonization |
Chemo- and Regioselectivity in Complex Reaction Systems
The presence of three distinct functional groups—a carboxylic acid, a benzylic bromide, and an aryl chloride—on this compound introduces significant considerations of chemo- and regioselectivity in its chemical transformations.
Chemoselectivity refers to the preferential reaction of one functional group over others. The reactivity of the functional groups in this molecule varies considerably:
Benzylic Bromide: The C(sp³)-Br bond is the most reactive site for nucleophilic substitution due to the stability of the resulting benzylic carbocation intermediate and the good leaving group ability of bromide.
Carboxylic Acid: The -COOH group is acidic and can be deprotonated. It can also undergo esterification, amidation, or reduction under specific conditions. rsc.orgnih.gov
Aryl Chloride: The C(sp²)-Cl bond on the aromatic ring is the least reactive towards nucleophilic substitution. Such reactions typically require harsh conditions or metal catalysis (e.g., Ullmann condensation or Buchwald-Hartwig amination) due to the high bond strength and the electron-rich nature of the aromatic ring. nih.gov
In a typical reaction, a nucleophile will preferentially attack the benzylic bromide over the aryl chloride. The most significant chemoselective competition arises between the intramolecular cyclization (where the internal carboxylate is the nucleophile) and intermolecular reactions with an external nucleophile. The reaction outcome can be directed by the choice of reagents and conditions. For example, in the presence of a mild base and no strong external nucleophile, intramolecular cyclization is the dominant pathway. Conversely, using a strong external nucleophile in high concentration might favor an intermolecular reaction at the benzylic position.
| Functional Group | Typical Reaction Types | Relative Reactivity (Nucleophilic Substitution) | Notes |
|---|---|---|---|
| Benzylic Bromide (-CH₂Br) | Nucleophilic Substitution (S_N1/S_N2), Elimination | High | Most reactive site for nucleophiles. |
| Carboxylic Acid (-COOH) | Acid-Base, Esterification, Amidation, Reduction | N/A (Acts as an acid or internal nucleophile) | Can participate as an internal nucleophile upon deprotonation. nih.gov |
| Aryl Chloride (-Cl) | Nucleophilic Aromatic Substitution (requires harsh conditions/catalysis) | Low | Significantly less reactive than the benzylic bromide. nih.gov |
Regioselectivity , the control over the position of a chemical reaction, is also a key factor. For the intramolecular cyclization discussed previously, the regioselectivity is inherently fixed; the carboxylate attacks the only available adjacent electrophilic carbon to form a thermodynamically stable six-membered ring.
In the context of intermolecular reactions, regioselectivity becomes critical. For instance, in an electrophilic aromatic substitution reaction, the position of attack on the benzene (B151609) ring is directed by the existing substituents. The carboxylic acid is a deactivating meta-director, while the chloro and bromomethyl groups are deactivating ortho-, para-directors. The combined influence of these groups makes the regiochemical outcome complex, but it can be predicted. The position C5 (ortho to the chloro group and meta to the carboxyl group) would be a likely site for electrophilic attack. In other reactions, such as copper-catalyzed aminations, the inherent substitution pattern of the starting material can be used to achieve high regioselectivity. nih.gov
Design, Synthesis, and Functionalization of Derivatives and Analogs of 4 Bromomethyl 3 Chlorobenzoic Acid
Structural Diversification at the Bromomethyl Position
The C(sp³)–Br bond at the benzylic position of 4-(bromomethyl)-3-chlorobenzoic acid is highly susceptible to nucleophilic attack, providing a straightforward entry point for structural diversification. This reactivity allows for the introduction of a wide array of functional groups through well-established nucleophilic substitution reactions, typically following an SN2 mechanism. masterorganicchemistry.com
Key functionalization strategies at the bromomethyl position include:
Formation of Amines: Reaction with various primary and secondary amines, such as piperidine (B6355638) or morpholine, in a suitable solvent like DMF, yields the corresponding tertiary amine derivatives in high yields. nih.gov The synthesis of primary amines can be achieved through a two-step process involving an initial reaction with sodium azide (B81097) to form the azidomethyl intermediate, followed by reduction using agents like zinc in the presence of ammonium (B1175870) chloride. nih.gov
Formation of Ethers: The Williamson ether synthesis provides a classic and reliable method for forming ethers from the bromomethyl group. masterorganicchemistry.com This reaction involves treating the compound with an alkoxide (RO⁻), generated from the corresponding alcohol, to displace the bromide and form a new C-O bond. masterorganicchemistry.comlibretexts.org
Formation of Thioethers: Analogous to ether synthesis, thioethers can be prepared by reacting the bromomethyl group with thiols or their corresponding thiolates. nih.gov This reaction is useful for introducing sulfur-containing moieties into the molecular structure.
Formation of Nitriles: The introduction of a cyano group can be accomplished by reacting this compound or its esterified form with a cyanide salt, such as sodium cyanide. tsijournals.com The resulting cyanomethyl derivative can serve as a precursor for other functional groups, including carboxylic acids and amines.
| Nucleophile | Reagent Example | Resulting Functional Group | Reference |
| Secondary Amine | Piperidine, Morpholine | -CH₂-NR₂ | nih.gov |
| Azide | Sodium Azide (NaN₃) | -CH₂-N₃ | nih.gov |
| Alkoxide | Sodium Ethoxide (NaOEt) | -CH₂-OR | masterorganicchemistry.com |
| Thiolate | Sodium Thiophenolate (NaSPh) | -CH₂-SR | nih.gov |
| Cyanide | Sodium Cyanide (NaCN) | -CH₂-CN | tsijournals.com |
Modifications and Derivatization of the Carboxylic Acid Group
The carboxylic acid moiety of this compound offers a second major site for chemical modification, enabling the synthesis of esters, amides, and other acid derivatives. These transformations are fundamental in organic synthesis for altering polarity, bioavailability, and reactivity. nih.gov
Common derivatization methods include:
Esterification: The conversion of the carboxylic acid to an ester is readily achieved through Fischer esterification. nagwa.com This involves reacting the acid with an alcohol, such as methanol (B129727) or ethanol (B145695), in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄). tsijournals.comnagwa.com Alternatively, N-bromosuccinimide (NBS) has been shown to catalyze the esterification of various carboxylic acids under mild conditions. nih.gov The resulting ester, for example, methyl 4-(bromomethyl)-3-chlorobenzoate, is a common intermediate in multi-step syntheses. nih.gov
Amide Formation: Synthesis of amides typically requires activation of the carboxylic acid. One common route is the conversion of the acid to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂), which is then reacted with a primary or secondary amine. nih.gov Modern coupling reagents also provide an efficient means for amide bond formation. For instance, condensing agents like N,N'-diisopropylcarbodiimide (DIC) can be used in conjunction with an activator such as 1-hydroxybenzotriazole (B26582) (HOBt) to facilitate the reaction between the carboxylic acid and an amine under mild conditions. google.com
Acyl Halide Formation: The carboxylic acid can be converted into a highly reactive acyl halide, most commonly an acyl chloride. This is typically accomplished by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov The resulting 4-(bromomethyl)-3-chlorobenzoyl chloride is not usually isolated but is used in situ as a reactive intermediate for the synthesis of esters and amides.
| Reaction Type | Reagents | Resulting Functional Group | Reference |
| Fischer Esterification | Alcohol (e.g., MeOH), Acid Catalyst (e.g., H₂SO₄) | Ester (-COOR) | tsijournals.comnagwa.com |
| Amide Coupling | 1. SOCl₂ 2. Amine (R₂NH) | Amide (-CONR₂) | nih.gov |
| Amide Coupling | Amine (R₂NH), DIC, HOBt | Amide (-CONR₂) | google.com |
| Acyl Halide Formation | Thionyl Chloride (SOCl₂) | Acyl Chloride (-COCl) | nih.gov |
Systematic Variation of Substitution Patterns on the Aromatic Ring
Altering the substitution pattern on the aromatic ring of this compound is a key strategy for fine-tuning the molecule's steric and electronic properties. This can be achieved either by starting with pre-functionalized precursors or by performing reactions directly on the aromatic ring.
Synthesis from Varied Precursors: A flexible approach involves the side-chain bromination of various substituted 4-methylbenzoic acids. The synthesis of 4-(bromomethyl)benzoic acid itself starts with 4-methylbenzoic acid (p-toluic acid), which is brominated using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide. ysu.edu By applying this methodology to analogs with different substituents on the ring, a library of derivatives can be generated. For example, using 4-methyl-3-methoxybenzoic acid as a starting material yields 4-(bromomethyl)-3-methoxybenzoic acid esters. google.comgoogle.com
Palladium-Catalyzed Cross-Coupling: The chlorine atom on the ring presents an opportunity for modification via transition-metal-catalyzed cross-coupling reactions, which are powerful tools for C-C and C-heteroatom bond formation. libretexts.org While aryl chlorides are generally less reactive than the corresponding bromides and iodides, significant advances in catalyst design, particularly the use of bulky, electron-rich phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands, have enabled the effective coupling of aryl chlorides. nih.govresearchgate.net Reactions like the Suzuki-Miyaura coupling (using boronic acids) can be employed to replace the chlorine with aryl or alkyl groups, creating new carbon-carbon bonds. libretexts.orgyoutube.com
Synthesis of Fluorinated Analogs: The incorporation of fluorine into organic molecules is a common strategy in medicinal chemistry to modulate properties such as metabolic stability and binding affinity. nih.gov The synthesis of fluorinated analogs of this compound can be accomplished by using fluorinated starting materials or by late-stage fluorination reactions. cuny.edu For example, an analog could be synthesized where the chlorine at position 3 is replaced with fluorine.
| Position | Original Substituent | Potential New Substituent | Synthetic Strategy | Reference |
| 3 | -Cl | -Aryl | Suzuki-Miyaura Cross-Coupling | libretexts.orgresearchgate.net |
| 3 | -Cl | -F | Synthesis from fluorinated precursor | cuny.edu |
| 3 | -Cl | -OCH₃ | Synthesis from 3-methoxy-4-methylbenzoic acid | google.com |
| 2, 5, or 6 | -H | -F, -Cl, -Br, etc. | Synthesis from appropriately substituted toluic acid | ysu.edu |
Synthesis of Hybrid Molecules and Conjugates
The functional handles on the this compound scaffold are ideal for constructing larger, more complex hybrid molecules and bioconjugates.
Click Chemistry: "Click chemistry" refers to a class of reactions that are rapid, high-yielding, and generate minimal byproducts. ekb.eg The most prominent example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring from an azide and a terminal alkyne. nih.govorganic-chemistry.org The azidomethyl derivative of this compound, synthesized via nucleophilic substitution with sodium azide (as described in section 4.1), is a perfect building block for this reaction. nih.gov It can be "clicked" onto any molecule containing a terminal alkyne, providing a powerful and modular approach for creating conjugates. nih.gov
Synthesis of Peptidomimetics and Conjugates: The orthogonal reactivity of the functional groups allows for selective conjugation. For example, the novel amino acid 4-amino-3-(aminomethyl)benzoic acid, which can be derived from related precursors, serves as a scaffold for building pseudopeptides. researchgate.net The various functional groups can be selectively protected and deprotected to allow for peptide bond formation at specific sites, leading to branched peptide structures. researchgate.net Similarly, the reactive bromomethyl group can be used to link the scaffold to other molecules of interest, a strategy employed in the development of pilicides, which are anti-virulence compounds. nih.gov
Exploration of Structure-Reactivity and Structure-Property Relationships in Derivatives
Systematic modification of the this compound structure allows for a detailed investigation of structure-activity relationships (SAR) and structure-property relationships (SPR).
Electronic Effects on Reactivity: The substituents on the aromatic ring exert profound electronic effects that modulate the reactivity of the functional groups. ucsb.edu
Inductive Effects: The chlorine atom at the 3-position has a strong electron-withdrawing inductive effect (-I). This effect increases the acidity of the carboxylic acid group by stabilizing the conjugate base (carboxylate anion). ucsb.edu It also influences the reactivity of the benzylic carbon toward nucleophiles.
Structure-Property Relationships: Modifications to the core structure directly impact key physicochemical properties.
Solubility: Introducing polar or ionizable groups, such as amines or additional carboxylic acids, generally increases aqueous solubility. nih.gov Conversely, adding large, nonpolar groups via cross-coupling would decrease it.
Lipophilicity: The lipophilicity, often quantified by logP, is a critical parameter for the bioavailability of molecules. This can be tuned by changing or adding substituents.
Electrochemical Properties: The electron density of the aromatic ring, influenced by its substituents, affects the molecule's reduction and oxidation potentials. Electron-withdrawing groups make the molecule easier to reduce (shift potentials to more positive values), while electron-donating groups have the opposite effect. frontiersin.org
| Structural Modification | Expected Effect on Acidity (COOH) | Expected Effect on Reactivity (-CH₂Br) | Expected Effect on Solubility | Reference |
| Add Electron-Withdrawing Group (e.g., -NO₂) | Increase | Increase (destabilizes carbocation character in transition state) | May Decrease | ucsb.edulibretexts.org |
| Add Electron-Donating Group (e.g., -OCH₃) | Decrease | Decrease (stabilizes carbocation character in transition state) | May Decrease | ucsb.edulibretexts.org |
| Convert -COOH to Ester (-COOR) | N/A (Acidity removed) | Minor electronic effect | Decrease | tsijournals.com |
| Convert -CH₂Br to Amine (-CH₂NR₂) | Minor electronic effect | N/A (Reactivity site consumed) | Increase (if protonated) | nih.govnih.gov |
Applications in Advanced Organic Synthesis and Translational Medicinal Chemistry
As a Versatile Synthetic Intermediate and Building Block in Organic Chemistry
The utility of 4-(Bromomethyl)-3-chlorobenzoic acid as a building block stems from the orthogonal reactivity of its two primary functional groups. The bromomethyl group serves as a potent electrophile, readily undergoing nucleophilic substitution reactions, while the carboxylic acid group can participate in a range of transformations, including esterification, amidation, and reduction. This allows for a stepwise and controlled construction of more elaborate molecules.
The presence of both a reactive benzylic bromide and a carboxylic acid allows for the sequential or simultaneous introduction of different functionalities, making this compound an ideal starting point for polyfunctional aromatic compounds. The bromomethyl group can be displaced by a wide variety of nucleophiles, such as amines, alcohols, thiols, and carbanions, to append new structural motifs. For instance, its reaction with primary or secondary amines leads to the formation of secondary or tertiary benzylic amines, respectively. Similarly, reaction with alcohols or phenols yields ether linkages. Following the modification of the bromomethyl group, the carboxylic acid moiety remains available for further derivatization, such as conversion to esters, amides, or acid chlorides, enabling the assembly of complex molecules with diverse functional group arrays.
Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. This compound and its derivatives serve as key precursors for the synthesis of various heterocyclic systems, most notably pyrazoles and indazoles. These five-membered aromatic rings with two adjacent nitrogen atoms are core structures in numerous biologically active compounds. nih.govresearchgate.netbiointerfaceresearch.comresearchgate.net The synthesis often involves the reaction of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its equivalent. The functionalities on this compound can be used to construct or be appended to these heterocyclic cores.
For example, derivatives of this compound are used in the synthesis of complex pyrazole-containing molecules. In one study, a 4-bromo-3-chloro derived compound was synthesized as part of a series of novel pyrazole (B372694) derivatives. nih.gov The synthesis of such compounds highlights the role of this building block in creating highly substituted and functionalized heterocyclic frameworks. The general importance of related bromomethylated pyrazoles is also noted in the preparation of isoxazoline (B3343090) derivatives with potential applications in agrochemistry. google.com
The synthesis of functionalized heteroaromatic compounds, particularly those with demonstrated biological relevance, is a significant application of this building block. Research has focused on creating pyrazole derivatives that incorporate the substituted phenyl ring from precursors like this compound. These resulting heteroaromatic compounds have been investigated for a range of biological activities. The ability to introduce the 2-chloro-4-carboxyphenylmethyl moiety onto a heterocyclic nucleus is a powerful strategy for developing new chemical entities with potential therapeutic applications. nih.govnih.govaustinpublishinggroup.com
Role in Pharmaceutical and Agrochemical Research and Development
Halogenated organic compounds play a crucial role in the development of new pharmaceuticals and agrochemicals. The presence of chlorine and bromine atoms in this compound can significantly influence the physicochemical properties, metabolic stability, and biological activity of the final products.
The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of several approved drugs. nih.govbiointerfaceresearch.com Derivatives synthesized from this compound are being explored as potential new therapeutic agents. Specifically, its derivatives have been incorporated into novel pyrazole compounds designed as inhibitors of the fatty acid biosynthesis pathway in bacteria, a validated target for new antibacterial drugs. nih.gov
In the agrochemical sector, related bromomethylated aromatic acids and their heterocyclic derivatives are key intermediates in the synthesis of fungicides and herbicides. google.comgoogle.com For instance, brominated pyrazole carboxylic acids are precursors in the synthesis of insecticides like chlorantraniliprole, underscoring the industrial importance of this class of compounds. unifiedpatents.com The structural motifs provided by this compound are therefore relevant to the discovery and development of both new medicines and crop protection agents.
A primary application of this compound is in generating libraries of compounds for biological screening. A notable study focused on the development of novel pyrazole derivatives as inhibitors of fatty acid biosynthesis for antibacterial applications. nih.gov In this research, a series of compounds were synthesized, including a derivative specifically incorporating the 4-bromo-3-chloro substitution pattern on the aniline (B41778) ring attached to the pyrazole core. nih.gov
This compound, among others in the series, demonstrated significant antibacterial activity. The research highlighted that the presence and position of halogen substituents were critical for potency. The 4-bromo-3-chloro derivative, in particular, showed potent activity against various strains of pathogenic bacteria. nih.gov
Interactive Data Table: Antibacterial Activity of a Pyrazole Derivative
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a 4-bromo-3-chloro substituted pyrazole derivative against several strains of Gram-positive bacteria. nih.gov
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | 1 |
| Staphylococcus aureus (MRSA) BAA-1720 | 0.5 |
| Staphylococcus epidermidis ATCC 14990 | 1 |
| Enterococcus faecalis ATCC 29212 | >64 |
| Enterococcus faecium (VRE) ATCC 700221 | >64 |
Data sourced from Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. nih.gov
The potent activity against methicillin-resistant Staphylococcus aureus (MRSA) is particularly significant, as this is a priority pathogen for which new treatments are urgently needed. nih.gov While this specific derivative was highly effective against staphylococci, it was less active against enterococci strains, demonstrating a degree of selectivity. nih.gov Such studies underscore the therapeutic potential of novel compounds derived from this compound and validate its use as a strategic building block in the quest for new bioactive molecules.
Biological Activity Studies and Therapeutic Potential Assessment
Enzyme Inhibition Studies (e.g., Methyltransferases, Cholinesterases)
The inhibition of enzymes is a cornerstone of modern pharmacology. Substituted benzoic acid derivatives have been identified as inhibitors of various enzymes. For instance, certain para-substituted benzoic acid derivatives have been recognized as competitive inhibitors of the protein phosphatase Slingshot. nih.gov Furthermore, the benzyl (B1604629) group is a known pharmacophore that can interact with the active sites of various enzymes. In the context of Alzheimer's disease, cholinesterase inhibitors are a major class of therapeutic agents. nih.gov Research has shown that compounds incorporating a benzyl moiety can act as dual binding site inhibitors of cholinesterases, interacting with both the catalytic and peripheral anionic sites of the enzyme. nih.gov Specifically, the synthesis of cholinesterase inhibitors has utilized substituted benzyl bromides to introduce the key benzyl group. nih.gov This suggests that this compound could serve as a valuable scaffold for the design of novel enzyme inhibitors. The benzoic acid portion could be modified to enhance binding to the enzyme's active site, while the bromomethyl group allows for the introduction of various substituents to probe structure-activity relationships.
Investigation of Antimicrobial and Antifungal Properties of Derivatives
The rise of antimicrobial resistance has created an urgent need for the development of new antibacterial and antifungal agents. Benzoic acid and its derivatives have long been known for their antimicrobial properties. researchgate.netnih.gov Studies on 2-chlorobenzoic acid derivatives have demonstrated their potential as antimicrobial agents, with some compounds showing significant activity against Gram-negative bacteria. nih.gov Similarly, various benzoic acid derivatives have been investigated for their antifungal activity, with some showing promise against a range of fungal pathogens. nih.gov The presence of a chlorine atom on the benzene (B151609) ring of this compound may contribute to its antimicrobial potential, as halogenated compounds are often associated with enhanced biological activity. Furthermore, the ability to derivatize both the carboxylic acid and the bromomethyl groups allows for the synthesis of a library of compounds with diverse structures, increasing the probability of identifying potent antimicrobial and antifungal agents. For example, 4-(Bromomethyl)benzoic acid has been described as an antimicrobial agent with a broad spectrum of activity against bacteria, fungi, and protozoa. cymitquimica.com
Applications in Antihypertensive Drug Development (by analogy to eprosartan (B1671555) precursors)
Eprosartan is an angiotensin II receptor antagonist used in the treatment of hypertension. The synthesis of eprosartan has been shown to involve intermediates that are structurally analogous to this compound. Specifically, patent literature describes the use of methyl-4-(bromomethyl)benzoate in the synthesis of eprosartan. nih.gov This highlights the potential utility of this compound as a precursor in the development of new antihypertensive agents. The core structure of this compound provides a foundation upon which to build molecules that can interact with the angiotensin II receptor, potentially leading to the discovery of novel drugs for the management of high blood pressure.
Utility in Photosensitizer Development for Photodynamic Therapy (by analogy to temoporfin (B1682017) precursors)
Photodynamic therapy (PDT) is a treatment modality that utilizes a photosensitizer, light, and oxygen to generate reactive oxygen species that can kill cancer cells and other pathogenic cells. The development of new and more effective photosensitizers is an active area of research. While direct synthesis of photosensitizers from this compound is not widely reported, analogous compounds have been used in this field. For example, porphyrin-based photosensitizers have been synthesized using 4-formylbenzoic acid, a related benzoic acid derivative. mdpi.com The functional groups on this compound could be utilized to attach this scaffold to a photosensitizer core, potentially modifying its photophysical properties or improving its delivery to target tissues.
Research into HIV Fusion Inhibitors and Related Antiviral Agents
The human immunodeficiency virus (HIV) continues to be a major global health concern, and the development of new antiviral agents is crucial to combat the emergence of drug-resistant strains. HIV fusion inhibitors are a class of antiretroviral drugs that prevent the virus from entering host cells. nih.gov The synthesis of some small-molecule HIV fusion inhibitors has involved the use of N-carboxyphenylpyrrole derivatives. nih.gov The structural motifs present in this compound could be incorporated into the design of novel HIV fusion inhibitors or other antiviral agents. The benzoic acid moiety could mimic the carboxyl groups found in some existing inhibitors, while the reactive bromomethyl group allows for the attachment of other pharmacophoric elements to enhance antiviral activity.
Strategies for Drug-Drug Conjugation and Prodrug Design
The concept of drug-drug conjugation involves linking two or more therapeutic agents to create a single molecule with a multi-targeted mechanism of action. Prodrug design, on the other hand, involves modifying a drug to improve its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. The bifunctional nature of this compound makes it an ideal candidate for both of these strategies.
The carboxylic acid group can be used to form a cleavable ester or amide bond with one drug, while the bromomethyl group can be used to attach a second drug or a targeting moiety. This allows for the creation of prodrugs that can release the active drug at a specific site in the body, or drug-drug conjugates that can deliver two different therapeutic agents to the same location. For example, ester prodrugs are a common strategy to enhance the permeability of drugs with poor absorption. researchgate.net The bifunctionality of molecules like this compound allows for the creation of linkers that can be used in the development of dual-acting prodrugs. nih.gov
Contributions to Material Science and Polymer Chemistry
The unique bifunctional nature of this compound, possessing both a reactive bromomethyl group and a carboxylic acid function, positions it as a versatile building block in the realm of material science and polymer chemistry. These two functional groups offer orthogonal reactivity, allowing for a variety of polymerization and modification strategies.
While direct, large-scale industrial polymerization of this compound is not widely documented, its structure lends itself to several polymerization techniques for the creation of functionalized polymers and advanced materials. The carboxylic acid can be converted to a more reactive acyl chloride, which can then be used in polycondensation reactions to form polyesters or polyamides. wikipedia.org The bromomethyl group, a reactive benzylic halide, can serve as a site for post-polymerization modification or as an initiator for certain types of polymerization.
One potential application is in the synthesis of polymer-bound reagents. For instance, a related compound, polymer-bound 4-(bromomethyl)-3-nitrobenzoic acid, has been utilized as a key precursor in the solid-phase synthesis of 1,4-benzodiazepine-2,3-diones. nih.gov This suggests that this compound could be similarly attached to a polymer support to facilitate the synthesis of various organic molecules, where the product can be easily separated from the polymer-bound reagent.
The bromomethyl group can also be used to introduce this moiety onto a pre-existing polymer backbone through chemical modification, thereby creating a functionalized polymer with sites available for further reactions, such as quaternization to create cationic polymers or reaction with nucleophiles to attach other functional groups.
Furthermore, the principles of creating photo-cross-linkable polymers using derivatives of cinnamic acid, which also possess a carboxylic acid and a reactive group, can be conceptually applied. wikipedia.orgnih.govmdpi.com By analogy, polymers incorporating the this compound unit could be cross-linked through reactions of the bromomethyl group, potentially leading to the formation of robust polymer networks for various applications.
Table 1: Potential Polymerization and Modification Reactions Involving this compound
| Reaction Type | Functional Group Involved | Potential Outcome |
| Polycondensation | Carboxylic acid (as acyl chloride) | Formation of polyesters or polyamides |
| Post-polymerization modification | Bromomethyl group | Introduction of functional groups onto a polymer backbone |
| Polymer-supported synthesis | Carboxylic acid (for attachment to resin) | Creation of a reusable reagent for organic synthesis |
| Cross-linking | Bromomethyl group | Formation of polymer networks |
The self-assembly of molecules into well-ordered supramolecular structures is a cornerstone of modern materials science. Benzoic acid and its derivatives are known to form hydrogen-bonded dimers in solution, which can further stack into higher-order structures through aromatic interactions. nih.govnih.gov This inherent ability for self-assembly makes this compound a candidate for the design of supramolecular architectures.
The carboxylic acid group can participate in robust hydrogen bonding, a key interaction in the formation of supramolecular assemblies. nih.govmdpi.com The substituted benzene ring allows for π-π stacking interactions, which can further stabilize these assemblies. mdpi.com The presence of a chlorine atom introduces the possibility of halogen bonding, another important non-covalent interaction that can direct the formation of specific supramolecular structures. nih.govmdpi.com
While the direct use of this compound to form gels has not been extensively reported, the general principles of supramolecular gel formation suggest its potential. dtu.dkrsc.org Low-molecular-weight gelators often self-assemble into fibrous networks that entrap solvent molecules, leading to gelation. It is conceivable that under appropriate conditions (e.g., specific solvents, temperature), this compound or its derivatives could form such networks. For instance, novel benzoic acid derivatives have been formulated into topical gels for medical applications. nih.gov
Table 2: Intermolecular Interactions Potentially Driving Supramolecular Assembly of this compound
| Interaction Type | Participating Moieties | Role in Assembly |
| Hydrogen Bonding | Carboxylic acid groups | Formation of dimers and extended chains |
| π-π Stacking | Benzene rings | Stabilization of stacked structures |
| Halogen Bonding | Chlorine atom and an electron donor | Directional control of the assembly |
| van der Waals Forces | Entire molecule | General intermolecular attraction |
Applications in Bioconjugation and Chemical Biology Probe Development
The field of bioconjugation involves the linking of two molecules, at least one of which is a biomolecule, to create a new entity with combined properties. nih.gov This often requires the use of heterobifunctional linkers, which possess two different reactive groups that can selectively react with different functional groups on the biomolecules. rsc.orgnih.govnih.gov this compound embodies the structural characteristics of a heterobifunctional linker.
The carboxylic acid group can be activated (e.g., to an N-hydroxysuccinimide ester) to react with primary amine groups, such as the lysine (B10760008) residues found on the surface of proteins. nih.gov The bromomethyl group, being a reactive alkyl halide, can react with nucleophilic groups such as thiols (from cysteine residues) or potentially other nucleophilic sites on biomolecules. This dual reactivity would allow for the specific and controlled linking of two different biomolecules or the attachment of a small molecule probe to a biomolecule.
In the context of chemical biology, a chemical probe is a small molecule that can be used to study and manipulate biological systems. rsc.orgnih.govnih.gov The development of such probes often relies on the ability to attach them to other molecules, such as fluorescent dyes or affinity tags. The bifunctional nature of this compound makes it a potential candidate for constructing such probes. For example, the carboxylic acid could be used to attach a reporter group, while the bromomethyl group could be used to covalently link the probe to its biological target.
Table 3: Potential Bioconjugation Strategies Using this compound as a Linker
| Target Functional Group on Biomolecule | Reactive Group on Linker | Resulting Covalent Bond |
| Amine (-NH2) | Activated Carboxylic Acid (-COOH) | Amide Bond |
| Thiol (-SH) | Bromomethyl (-CH2Br) | Thioether Bond |
Advanced Characterization and Computational Studies of 4 Bromomethyl 3 Chlorobenzoic Acid and Its Derivatives
Spectroscopic and Analytical Techniques for Structural Elucidation
The precise structure of 4-(Bromomethyl)-3-chlorobenzoic acid is confirmed through a combination of spectroscopic methods. While a complete spectral dataset for this specific molecule is not extensively published, the expected spectroscopic signatures can be inferred from closely related compounds and foundational principles of spectroscopy.
Infrared (IR) Spectroscopy is crucial for identifying the functional groups present. The IR spectrum of the related compound, 4-bromomethylbenzoic acid, shows characteristic peaks that would also be anticipated for this compound, with slight shifts due to the additional chloro-substituent. uwosh.edu Key expected absorptions would include a broad O-H stretch from the carboxylic acid group, typically in the 3300-2500 cm⁻¹ region. A strong C=O stretching vibration from the carboxyl group is expected around 1700 cm⁻¹. The presence of the aromatic ring would be indicated by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ range. The C-Br and C-Cl stretching vibrations would appear in the fingerprint region, typically below 800 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the hydrogen and carbon environments in the molecule. In the ¹H NMR spectrum, the acidic proton of the carboxylic acid would appear as a broad singlet at a downfield chemical shift, typically above 10 ppm. The aromatic protons would resonate in the 7-8.5 ppm region, with their splitting patterns dictated by their coupling with each other. The benzylic protons of the bromomethyl group (-CH₂Br) would be expected to produce a singlet around 4.5-5.0 ppm. In the ¹³C NMR spectrum, the carbonyl carbon of the carboxylic acid would be the most downfield signal, typically between 165-185 ppm. The aromatic carbons would appear in the 120-150 ppm range, and the benzylic carbon of the bromomethyl group would be observed around 30-40 ppm. For comparison, the related 4-chlorobenzoic acid shows distinct proton and carbon signals that help in predicting the spectral features of the title compound. mdpi.comnih.gov
Mass Spectrometry (MS) would confirm the molecular weight of the compound. For this compound (C₈H₆BrClO₂), the expected molecular ion peaks would correspond to its isotopic masses. The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in approximately a 3:1 ratio) would lead to a characteristic isotopic cluster pattern for the molecular ion and fragment ions containing these halogens.
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. researchgate.net For this compound, DFT calculations can provide insights that complement experimental data. Studies on various substituted benzoic acids have demonstrated the utility of DFT in understanding their properties. nih.govactascientific.comucl.ac.uk
Electronic Structure Analysis (e.g., Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP))
Frontier Molecular Orbitals (FMOs) , the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the oxygen atoms of the carboxyl group, which are the most electron-rich regions. The LUMO is likely to be distributed over the carboxyl group and the aromatic ring, particularly influenced by the electron-withdrawing chloro and bromomethyl substituents. uwosh.edursc.org
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. libretexts.org For this compound, the MEP map would show regions of negative potential (typically colored red) around the electronegative oxygen atoms of the carboxylic acid group, indicating their susceptibility to electrophilic attack. Regions of positive potential (colored blue) would be expected around the acidic hydrogen of the carboxyl group and the hydrogens of the bromomethyl group, highlighting sites for nucleophilic attack. The presence of the electron-withdrawing chlorine and bromine atoms would also influence the electrostatic potential of the aromatic ring. libretexts.org
Prediction of Reactivity and Reaction Pathways
DFT calculations can be used to predict the reactivity of this compound. The presence of multiple functional groups—a carboxylic acid, a benzylic bromide, and a chlorinated aromatic ring—offers several potential reaction sites. The bromomethyl group is a good leaving group, making it susceptible to nucleophilic substitution reactions. The carboxylic acid group can undergo esterification or amide formation. The aromatic ring can potentially undergo further electrophilic or nucleophilic aromatic substitution, although the existing substituents will direct the position of any new group and may deactivate the ring towards certain reactions. Computational studies can model the transition states and activation energies for these potential reactions, providing a theoretical basis for predicting the most likely reaction pathways under different conditions.
Theoretical Spectroscopic Property Prediction
DFT methods can also be employed to predict spectroscopic properties, which can then be compared with experimental data for validation of the computational model. Theoretical calculations of IR and NMR spectra for substituted benzoic acids have shown good agreement with experimental results. ucl.ac.uk For this compound, calculated vibrational frequencies can aid in the assignment of experimental IR peaks. Similarly, predicted NMR chemical shifts can help in the interpretation of complex experimental spectra.
Molecular Modeling and Dynamics Simulations for Ligand-Target Interactions (in biological contexts)
Molecular modeling and dynamics simulations are invaluable tools for understanding how molecules like this compound and its derivatives might interact with biological targets, such as proteins or enzymes. While specific studies on this compound are limited, the principles can be illustrated by research on other benzoic acid derivatives. For instance, benzoic acid derivatives have been studied as potential inhibitors for various enzymes. researchgate.net
Molecular docking simulations can predict the preferred binding orientation of a ligand within the active site of a target protein. These simulations score the different binding poses based on factors like intermolecular interactions (hydrogen bonds, hydrophobic interactions, and electrostatic interactions) and the estimated binding energy. For a derivative of this compound, the carboxylic acid group could act as a hydrogen bond donor and acceptor, while the aromatic ring could participate in π-π stacking or hydrophobic interactions. The halogen substituents could also form halogen bonds or other specific interactions within the binding pocket.
Molecular dynamics (MD) simulations can then be used to study the stability of the predicted ligand-protein complex over time. MD simulations provide a dynamic picture of the interactions, revealing how the ligand and protein adapt to each other and the role of solvent molecules in the binding process.
Toxicological and Environmental Considerations in Research and Development
Occupational Exposure and Safety Assessment in Laboratory and Industrial Settings
In the absence of specific occupational exposure limits for 4-(Bromomethyl)-3-chlorobenzoic acid, stringent control measures should be implemented to minimize worker exposure. Engineering controls are the primary line of defense and should include handling the compound in a well-ventilated area, preferably within a chemical fume hood or a glove box, especially when dealing with the powdered form to prevent dust dispersion. fishersci.comtcichemicals.com Local exhaust ventilation should be employed at the source of potential dust or vapor generation. tcichemicals.com
A comprehensive personal protective equipment (PPE) regimen is mandatory when working with this compound. This includes:
Eye and Face Protection: Chemical safety goggles or a full-face shield are essential to protect against splashes and dust. fishersci.com
Skin Protection: Impervious gloves and protective clothing are necessary to prevent skin contact. fishersci.com Given the corrosive nature of similar compounds, immediate removal of contaminated clothing and thorough washing of the affected skin area with water is a critical first-aid measure. tcichemicals.com
Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable levels or during spill clean-up, a NIOSH/MSHA or European Standard EN 149 approved respirator should be worn. fishersci.com
General laboratory hygiene practices, such as washing hands thoroughly after handling and prohibiting eating, drinking, or smoking in work areas, are also crucial.
Interactive Data Table: Recommended Personal Protective Equipment (PPE)
| Body Part | Protection | Rationale |
| Eyes/Face | Safety goggles, face shield | Protects against splashes and dust that can cause severe eye damage. |
| Hands | Impervious gloves | Prevents direct skin contact with the corrosive material. |
| Body | Protective clothing | Minimizes skin exposure to spills or dust. |
| Respiratory | Approved respirator | Necessary when ventilation is inadequate to prevent inhalation of harmful dust or vapors. |
Considerations for Environmental Fate and Degradation Pathways
The environmental fate of this compound is largely predicted based on its chemical structure and the behavior of related compounds. The EPA's CompTox Chemicals Dashboard provides some predicted physicochemical properties that are crucial for understanding its environmental distribution. epa.gov
Interactive Data Table: Predicted Physicochemical and Environmental Fate Properties
| Property | Predicted Value | Implication for Environmental Fate |
| logKow (Octanol-Water Partition Coefficient) | 2.70 | Indicates a moderate potential for bioaccumulation in organisms. |
| log(BCF) (Bioconcentration Factor) | 0.54 | Suggests a low potential for bioconcentration in aquatic organisms. |
| log(VP) (Vapor Pressure) | -4.44 | Indicates low volatility, meaning it is unlikely to be found in significant concentrations in the atmosphere. |
Source: EPA CompTox Chemicals Dashboard. epa.gov These are predicted values and have not been experimentally verified.
The biodegradation of halogenated benzoic acids has been the subject of various scientific studies, which can provide insights into the potential environmental degradation of this compound. Research has shown that microorganisms, particularly bacteria, are capable of degrading chloro- and bromobenzoic acids. nih.govnih.gov The position of the halogen substituent on the benzene (B151609) ring often influences the rate and pathway of degradation. nih.gov Studies on isomers have indicated that 4-substituted halobenzoates are often degraded more readily than 2- or 3-substituted ones. nih.gov
The degradation of chlorobenzoic acids can proceed through several pathways. One common initial step is dehalogenation, where the halogen atom is removed from the aromatic ring. For example, the degradation of 4-chlorobenzoic acid by certain bacteria involves an initial hydrolytic dehalogenation to form 4-hydroxybenzoic acid. nih.govnih.gov This intermediate is then typically further metabolized, often via protocatechuic acid, which subsequently undergoes ring cleavage, breaking down the aromatic structure. nih.govresearchgate.net
Another potential pathway involves dioxygenase enzymes that can attack the aromatic ring, leading to the formation of catechols. nih.gov For instance, some bacteria degrade 3-chlorobenzoate (B1228886) to 3-chlorocatechol. researchgate.net Given the structure of this compound, it is plausible that its biodegradation could involve one or more of these pathways, initiated by either dehalogenation or dioxygenase-catalyzed ring hydroxylation. The presence of both bromine and chlorine substituents, as well as the bromomethyl group, may influence the specific enzymes and microbial communities involved in its degradation.
It is important to note that these are potential pathways based on the degradation of similar compounds. The actual environmental fate and degradation of this compound would depend on various environmental conditions such as pH, temperature, and the presence of adapted microbial populations. nih.gov
Emerging Trends and Future Research Directions
Development of Sustainable and Green Chemistry Approaches for Synthesis
The traditional synthesis of halogenated aromatic compounds often involves harsh reagents and generates significant chemical waste. The development of sustainable and green chemistry approaches for the synthesis of 4-(bromomethyl)-3-chlorobenzoic acid is a critical area of future research. This involves exploring alternative reagents, catalysts, and reaction conditions that are more environmentally benign.
Key research directions include:
Eco-Friendly Halogenation Methods: Research is moving towards replacing traditional brominating and chlorinating agents with safer alternatives. For instance, the use of N-bromosuccinimide (NBS) in conjunction with a radical initiator like benzoyl peroxide is a common method for benzylic bromination. ysu.edu Future work could focus on catalytic systems that utilize bromide and chloride salts with a green oxidant, such as hydrogen peroxide or even aerobic oxidation. nih.gov Transition-metal-free aerobic bromination promoted by an ionic liquid in catalytic amounts has been established for various C-H bonds, offering a promising green alternative. nih.gov
Catalytic C-H Activation/Halogenation: A significant advancement in green chemistry is the direct functionalization of C-H bonds. Palladium-catalyzed meta-C–H bromination and chlorination of benzoic acid derivatives have been developed, which could be adapted for the synthesis of this compound. nih.govrsc.orgscispace.com These methods offer high regioselectivity and can operate under milder conditions than traditional electrophilic aromatic substitution, reducing the formation of byproducts. masterorganicchemistry.comlibretexts.org
Solvent-Free and Alternative Solvent Systems: The use of hazardous organic solvents is a major environmental concern. Research into solvent-free reaction conditions or the use of greener solvents like water or ionic liquids is a key trend. mdpi.comwjpmr.com For example, the synthesis of benzoic acid derivatives has been achieved in aqueous media, and this approach could be extended to the synthesis of halogenated analogs. google.com
Renewable Feedstocks: While the immediate synthesis of this compound from renewable resources is a long-term goal, the principles of green chemistry encourage the use of bio-based starting materials for complex molecules. mdpi.com
The table below summarizes some green chemistry approaches applicable to the synthesis of substituted benzoic acids.
| Green Chemistry Approach | Description | Potential Application to this compound Synthesis |
| Catalytic C-H Halogenation | Direct functionalization of aromatic C-H bonds using a catalyst to introduce a halogen. nih.govrsc.org | Regioselective chlorination of a benzoic acid precursor. |
| Aerobic Oxidative Bromination | Use of oxygen from the air as the terminal oxidant in bromination reactions, often with a catalyst. nih.gov | Benzylic bromination of a 3-chloro-4-methylbenzoic acid precursor. |
| Solvent-Free Reactions | Conducting chemical reactions without a solvent, reducing waste and simplifying purification. wjpmr.com | Could be explored for various steps in the synthesis. |
| Aqueous Media Synthesis | Using water as a solvent, which is non-toxic, non-flammable, and readily available. google.com | Could be used for the halogenation or other transformation steps. |
Expansion of Therapeutic Applications and Identification of Novel Bioactive Scaffolds
The benzoic acid scaffold is a common feature in many biologically active molecules and approved drugs. preprints.org The unique substitution pattern of this compound, featuring a reactive bromomethyl group and a chloro substituent, makes it an attractive starting material for the synthesis of novel therapeutic agents.
Future research in this area is likely to focus on:
Design of Novel Enzyme Inhibitors: Substituted benzoic acid derivatives have shown potential as inhibitors for various enzymes. For instance, para-substituted benzoic acid derivatives have been identified as potent inhibitors of the protein phosphatase Slingshot, which has therapeutic potential in cancer and infectious diseases. nih.gov Other studies have explored benzoic acid derivatives as inhibitors of acetylcholinesterase and carbonic anhydrase, relevant for Alzheimer's disease. nih.gov The this compound scaffold can be used to generate libraries of compounds for screening against a wide range of enzymatic targets.
Development of Anticancer Agents: The benzoic acid nucleus is present in numerous compounds with demonstrated anticancer activity. preprints.org The reactive bromomethyl group of this compound can be used to covalently bind to biological targets or to link the benzoic acid moiety to other pharmacophores, potentially leading to the discovery of new anticancer drugs.
Antimicrobial and Anti-virulence Agents: The development of new antimicrobial agents is a global health priority. The bromomethyl group can be used to create derivatives that target key bacterial processes. A bromomethyl-substituted scaffold has been successfully used to optimize the anti-virulence activity of compounds that block the chaperone/usher pathway in bacteria. nih.gov This strategy could be applied using this compound to generate novel anti-virulence agents.
Drug Conjugation and Prodrugs: The reactive nature of the bromomethyl group makes this compound a suitable linker for creating drug conjugates. This could involve attaching it to other drugs to improve their properties or to targeting moieties for selective delivery.
The table below highlights some potential therapeutic targets for derivatives of this compound based on the activities of related benzoic acid scaffolds.
| Therapeutic Target Class | Example | Relevance of this compound |
| Protein Phosphatases | Slingshot nih.gov | Derivatives could be designed as inhibitors for cancer or infectious diseases. |
| Enzymes in Neurological Disorders | Acetylcholinesterase, Carbonic Anhydrase nih.gov | Potential for developing treatments for conditions like Alzheimer's disease. |
| Bacterial Virulence Factors | Chaperone/Usher Pathway nih.gov | The bromomethyl group allows for the synthesis of anti-virulence agents. |
| Cancer-Related Proteins | Various targets | The benzoic acid scaffold is a known pharmacophore in oncology. preprints.org |
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of fine chemicals and active pharmaceutical ingredients is undergoing a paradigm shift with the adoption of continuous flow chemistry and automated synthesis platforms. nih.govyoutube.com These technologies offer significant advantages in terms of safety, efficiency, scalability, and reproducibility, particularly for reactions that are hazardous or difficult to control in batch mode.
Future trends for this compound in this domain include:
Continuous Flow Synthesis: The halogenation steps in the synthesis of this compound can be exothermic and involve toxic reagents. rsc.orgresearchgate.net Flow chemistry allows for precise control over reaction temperature and residence time, minimizing the formation of byproducts and enhancing safety. rsc.orgresearchgate.net The generation of unstable intermediates, such as those in halogenation reactions, can be managed more effectively in a continuous flow setup. organic-chemistry.org
Automated Synthesis Platforms: Automated systems can rapidly synthesize and screen libraries of compounds derived from this compound. beilstein-journals.org This high-throughput approach can accelerate the discovery of new bioactive molecules and functional materials. By combining automated synthesis with biological screening, the structure-activity relationships of derivatives can be quickly established.
The integration of these technologies will not only make the synthesis of this compound and its derivatives more efficient and safer but will also enable a more rapid exploration of its chemical space for various applications.
Advanced Functional Material Design Leveraging the Compound's Reactivity
The unique combination of a carboxylic acid group, a reactive bromomethyl group, and a chloro substituent on an aromatic ring makes this compound a valuable monomer and building block for the design of advanced functional materials. aaronchem.com
Emerging trends in this area include:
Synthesis of Functional Polymers: The carboxylic acid and bromomethyl groups can both be used as points for polymerization. For example, the carboxylic acid can be converted to an ester or amide for polycondensation reactions, while the bromomethyl group can participate in substitution reactions to form polymers with tailored side chains. Benzoic acid derivatives have been incorporated into polymer backbones and used to create nanoporous crystalline polymer phases. mdpi.com
Surface Modification and Functionalization: The reactive bromomethyl group can be used to covalently attach the molecule to surfaces, modifying their properties. This could be used to create surfaces with specific functionalities, such as antimicrobial coatings or sensors.
Development of Reactive Materials: The bromomethyl group imparts a high degree of reactivity to the molecule, making it a component for "reactive materials" that can respond to external stimuli. dakenchem.com This could be exploited in applications such as self-healing materials or responsive drug delivery systems.
Crystal Engineering: The interactions of the bromomethyl and carboxylic acid groups can be used to control the packing of molecules in the solid state. researchgate.net This principle of crystal engineering can be applied to design materials with specific optical or electronic properties.
The table below outlines the functional groups of this compound and their potential roles in material design.
| Functional Group | Potential Role in Material Design |
| Carboxylic Acid | Monomer for polymerization (polyesters, polyamides); site for attachment to surfaces or other molecules. |
| Bromomethyl Group | Highly reactive site for grafting onto polymer backbones; initiator for polymerization; site for post-polymerization modification. aaronchem.com |
| Chloro Substituent | Modifies the electronic properties of the aromatic ring; can influence polymer properties such as flame retardancy and solubility. |
| Aromatic Ring | Provides rigidity and thermal stability to polymers; can participate in π-π stacking interactions. |
Q & A
Q. What are the standard synthetic routes for preparing 4-(Bromomethyl)-3-chlorobenzoic acid, and what reaction conditions are critical for yield optimization?
- Methodological Answer : A common approach involves bromomethylation of a pre-functionalized benzoic acid derivative. For instance, ethyl 4-(bromomethyl)benzoate can undergo nucleophilic substitution with a chlorinated precursor under basic conditions (e.g., NaH in DMF at 0°C), followed by ester hydrolysis using BBr₃ in dichloromethane . Key factors include:
- Temperature control : Low temperatures (0°C) minimize side reactions during bromomethylation.
- Protecting groups : Ethyl esters are often used to prevent carboxylate interference during substitution.
- Purification : Column chromatography is essential to isolate the product from unreacted starting materials.
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and purity. For example, the bromomethyl proton signal typically appears at δ 4.3–4.5 ppm as a singlet .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight, with fragmentation patterns distinguishing bromine/chlorine isotopes .
- Melting point analysis : Consistency with literature values (e.g., 168–170°C) indicates purity .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Storage : Keep in airtight, light-resistant containers at 2–8°C. Avoid exposure to moisture to prevent hydrolysis of the bromomethyl group .
- Safety protocols : Use PPE (gloves, goggles) due to potential skin/eye irritation. Work in a fume hood to mitigate inhalation risks .
Advanced Research Questions
Q. How do the bromomethyl and chloro substituents influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The bromomethyl group acts as an electrophilic site for nucleophilic substitution (e.g., with amines or thiols), while the chloro substituent stabilizes intermediates via inductive effects. For example:
- Suzuki coupling : Requires palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids, with DMF as a solvent at 80–100°C .
- SN2 reactions : Tertiary amines (e.g., DIPEA) enhance nucleophilicity in alkylation reactions .
Q. What strategies mitigate competing side reactions (e.g., debromination or ester hydrolysis) during functionalization of this compound?
- Methodological Answer :
- Protecting groups : Use tert-butyl esters instead of ethyl esters for improved acid stability .
- Low-temperature conditions : Reduce thermal degradation during bromomethylation .
- Catalyst selection : Palladium-based catalysts with chelating ligands (e.g., dppf) minimize undesired debromination .
Q. How does the steric and electronic profile of this compound affect its utility in medicinal chemistry?
- Methodological Answer :
- Steric effects : The bromomethyl group increases lipophilicity, enhancing blood-brain barrier penetration in CNS drug candidates .
- Electronic effects : The chloro substituent withdraws electron density, stabilizing carboxylate anions for improved protein binding (e.g., enzyme inhibition studies) .
Notes on Contradictions and Verification
- Synthesis yields : Variations in reported yields (e.g., 65–75% vs. 50–60%) may arise from differences in catalyst purity or solvent quality. Replicate experiments with controlled variables are advised .
- Safety data : While some sources classify the compound as non-hazardous , others recommend stringent PPE due to structural analogs’ toxicity . Always consult updated SDS before use.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
